2-chloro-4-nitrobenzyl 2-methoxybenzoate
Description
2-Chloro-4-nitrobenzyl 2-methoxybenzoate is a benzyl ester derivative featuring a 2-methoxybenzoate moiety esterified with a 2-chloro-4-nitrobenzyl group. The compound combines electron-withdrawing substituents (chloro and nitro) on the benzyl ring with an electron-donating methoxy group on the benzoate ring. The nitro group may enhance electrophilic substitution reactivity, while the chloro substituent could contribute to thermal stability or crystallinity .
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)methyl 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-21-14-5-3-2-4-12(14)15(18)22-9-10-6-7-11(17(19)20)8-13(10)16/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJWOOZDYYIQMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The electronic nature of substituents significantly impacts reactivity and stability. For example:
- Methyl 2-methoxybenzoate (M2MOB) (): The methoxy group at the 2-position is electron-donating, increasing electron density on the aromatic ring.
- Methyl 2-nitrobenzoate (M2NB) (): The nitro group at the 2-position strongly withdraws electrons, comparable to the nitro group in the target compound. However, the absence of a chloro substituent in M2NB may result in lower thermal stability compared to the target compound .
Structural and Functional Analogues
- 2,4-Dichlorobenzyl 2-Methoxybenzoate (): This compound replaces the nitro group with a second chloro substituent. The dichloro configuration enhances lipophilicity, which correlates with its reported antiseptic and antibacterial properties.
- Metal-2-Methoxybenzoate Complexes (): Transition metal complexes (e.g., Mn, Cu) with 2-methoxybenzoate ligands exhibit distinct thermal decomposition pathways (e.g., Cu complex decomposes in three steps between 110–349°C). In contrast, the organic ester 2-chloro-4-nitrobenzyl 2-methoxybenzoate is likely to decompose at lower temperatures due to the nitro group’s destabilizing effect, though the chloro substituent may mitigate this to some extent .
Thermal Behavior
Thermogravimetric (TG) and differential thermal analysis (DTA) data for related compounds provide insights:
The nitro group in the target compound may lead to exothermic decomposition, necessitating careful handling. Chloro substituents, as seen in halogenated aromatics, often enhance flame resistance and thermal stability .
Pharmacological Potential
Analogues like 2,4-dichlorobenzyl 2-methoxybenzoate demonstrate antibacterial and antiviral activity, suggesting that the target compound’s nitro group could modify its bioactivity. Further pharmacological studies are required to validate these hypotheses .
Crystallography and Hydrogen Bonding
Crystal structures of related compounds (e.g., 2,4-dichlorobenzyl derivatives) reveal hydrogen-bonding patterns critical for molecular packing. The nitro group in the target compound may form stronger hydrogen bonds (N–H···O) or π-π interactions compared to chloro substituents, influencing solubility and crystallinity. Tools like SHELX () and ORTEP-3 () are instrumental in such analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
